3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
Description
Structure
3D Structure
Properties
CAS No. |
57543-83-6 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2,6,7-trimethyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10-6-11(13(14)15)9(3)16-12(10)5-8(7)2/h4-6,9H,1-3H3 |
InChI Key |
DRQBSLQRAKLDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=C(C(=C2)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitro 2,6,7 Trimethyl 2h 1 Benzopyran and Analogues
De Novo Synthetic Routes to the 2H-1-Benzopyran Core
The formation of the 2H-1-benzopyran (also known as 2H-chromene) ring is a critical step in the synthesis of the target molecule. wikipedia.org Various synthetic strategies have been developed to achieve this, ranging from multi-component reactions that build the ring in a single step to cyclization reactions of pre-functionalized precursors and catalyst-mediated pathways that offer efficiency and control.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org
One notable MCR for the synthesis of benzopyran derivatives involves the condensation of an aromatic aldehyde, malononitrile, and a C-H acidic component like dimedone. nih.gov This reaction, often catalyzed by amine-functionalized silica (B1680970) magnetic nanoparticles, proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization to yield 2-amino-4H-benzopyran derivatives. nih.gov While this approach typically yields 4H-benzopyrans, modifications to the starting materials and reaction conditions can potentially lead to the desired 2H-benzopyran scaffold.
Isocyanide-based multicomponent reactions (I-MCRs) also represent a powerful tool for the synthesis of benzopyran derivatives. rsc.org These one-pot domino procedures are environmentally friendly and efficient, avoiding the need for intermediate isolation. rsc.org
Cyclization Reactions for Benzopyran Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 2H-1-benzopyran core. These methods typically involve the formation of the heterocyclic ring from a linear precursor containing the necessary functionalities.
A general and effective method for the synthesis of 3,4-disubstituted 2H-benzopyrans is the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov This reaction can be mediated by electrophiles such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) and tolerates a variety of functional groups, including nitro groups. nih.gov The reaction proceeds under mild conditions and generally provides excellent yields of the desired 2H-benzopyran. nih.gov
For the synthesis of coumarins (2H-1-benzopyran-2-ones), which are closely related to the target structure, several classical named reactions are employed. These include the Pechmann, Perkin, Knoevenagel, Reformatsky, and Witting reactions. researchgate.net The Pechmann reaction, for instance, involves the condensation of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. algoreducation.com
Catalyst-Mediated Synthesis Pathways
The use of catalysts, including both transition metals and organocatalysts, has significantly advanced the synthesis of 2H-1-benzopyrans by providing milder reaction conditions, higher yields, and improved selectivity. msu.edu
Palladium(II)-catalyzed cyclization of allylic aryl ethers is a known method for preparing substituted 2H-benzopyrans. nih.gov Additionally, gold and platinum catalysts have been utilized in the synthesis of these compounds. nih.govmsu.edu For example, iron(III) chloride has been shown to catalyze the cyclization of 2-propargylphenol derivatives to yield the corresponding chromenes. msu.edu
Natural acids, such as those found in citrus juices, have also been employed as cost-effective and environmentally friendly catalysts for the synthesis of coumarin (B35378) derivatives via the Pechmann reaction. The table below summarizes the yield of 4,6,7-trimethyl-2H-1-benzopyran-2-one synthesized from 3,4-dimethylphenol (B119073) and methyl acetoacetate (B1235776) using different natural catalysts.
| Catalyst | Reaction Time (min) | Yield (%) |
| Citrus limon L. juice | 10 | 87 |
| Vitis vinifera L. juice | 20 | 82 |
| Banana peels extract | 40 | 75 |
Table 1: Comparison of natural catalysts in the synthesis of a 2H-1-benzopyran-2-one derivative.
Introduction of Nitro Functionality
The introduction of a nitro group onto the 2H-1-benzopyran scaffold can be achieved through either direct nitration of the pre-formed heterocyclic ring or by utilizing precursors that already contain a nitro group in condensation and cycloaddition reactions.
Direct Nitration Strategies
Direct nitration involves treating the 2H-1-benzopyran with a nitrating agent. The regioselectivity of this reaction is influenced by the existing substituents on both the benzene (B151609) and pyran rings. For coumarins, electrophilic substitution reactions such as nitration typically occur at the C-3 and C-5 positions. clockss.org
The synthesis of 4-hydrazinyl-3-nitrobenzopyran-2-one has been reported, which starts from 4-hydroxybenzopyran-2-one, indicating that nitration at the 3-position is a feasible transformation. researchgate.net Another study reports the first synthesis of nitro-substituted 2,2-diphenyl-2H-1-benzopyrans via an ipso-nitration reaction. researchgate.net The introduction of a nitro group onto a benzopyran moiety has also been utilized to accelerate subsequent nucleophilic aromatic substitution reactions. nih.gov
Condensation and Cycloaddition Reactions Incorporating Nitro Precursors
An alternative to direct nitration is the use of building blocks that already contain a nitro group. This approach can offer better control over the position of the nitro group and avoid potential side reactions associated with direct nitration.
Condensation reactions of primary nitro compounds with aldehydes or activated ketones can lead to the formation of various heterocyclic structures, such as isoxazoles. rsc.org While not directly forming a benzopyran, these methodologies highlight the utility of nitro-containing precursors in heterocyclic synthesis. An intramolecular arylogous nitroaldol (Henry) condensation has been developed for the synthesis of 2-(2-nitroaryl)benzofuran derivatives, which proceeds through O-benzylation followed by the intramolecular condensation. nih.gov A similar strategy could potentially be adapted for the synthesis of nitro-substituted benzopyrans.
[3+2] cycloaddition reactions involving nitrones (which can be derived from nitro compounds) with alkenes or alkynes are a powerful tool for constructing five-membered heterocyclic rings. wikipedia.orgchem-station.com While this does not directly yield the six-membered pyran ring of the benzopyran system, the versatility of nitro compounds as precursors in cycloaddition reactions is well-established. nih.gov
Regioselective and Stereoselective Synthetic Control
Achieving the desired substitution pattern and stereochemistry is paramount in the synthesis of complex molecules like 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran. This section explores the methods used to control these aspects of the synthesis.
The synthesis of chiral derivatives of this compound necessitates the use of enantioselective methods to obtain products with high optical purity. While a direct enantioselective synthesis for this specific compound is not extensively documented, several analogous strategies for related benzopyran and chromanone structures provide a strong foundation for its potential synthesis.
One promising approach involves the use of chiral catalysts in key bond-forming reactions. For instance, the enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones has been successfully achieved through a chiral thiourea-catalyzed intramolecular Michael-type cyclization. rsc.org This method yields products with high diastereoselectivities and good to excellent enantioselectivities. rsc.org A similar strategy could potentially be adapted for the synthesis of chiral this compound derivatives.
Another relevant methodology is the N-heterocyclic carbene (NHC)-catalyzed intramolecular annulation of salicylaldehyde-derived trifluoromethyl acrylates, which has been employed for the enantioselective synthesis of benzopyranones bearing a quaternary C–CF3 stereogenic center. nih.gov This highlights the potential of organocatalysis in constructing chiral benzopyran frameworks.
Furthermore, the nitro-Mannich (aza-Henry) reaction is a versatile tool for the stereoselective synthesis of β-nitroamines, which are precursors to a variety of biologically active compounds. frontiersin.org This reaction can be performed enantioselectively, offering a potential route to introduce the nitro group at the C3 position with stereocontrol.
The following table summarizes potential enantioselective strategies applicable to the synthesis of chiral 3-nitro-2H-1-benzopyran derivatives:
| Enantioselective Method | Catalyst/Reagent | Key Transformation | Potential Application |
| Asymmetric Michael Addition | Chiral Thiourea | Intramolecular cyclization | Formation of the chiral center at C2 or C3 |
| N-Heterocyclic Carbene Catalysis | Chiral NHC | Intramolecular annulation | Construction of the benzopyran ring with a chiral center |
| Asymmetric Nitro-Mannich Reaction | Chiral Catalyst | Addition of a nitroalkane to an imine | Stereoselective introduction of the nitro group at C3 |
| Kinetic Resolution | Lipase | Enantioselective acylation | Separation of a racemic mixture of a suitable precursor |
The regioselective synthesis of this compound requires precise control over the placement of the three methyl groups and the nitro group on the benzopyran scaffold. The starting materials and reaction conditions are crucial in dictating the final substitution pattern.
The synthesis of substituted 2H-1-benzopyran-2-ones often utilizes the Pechmann reaction, where a substituted phenol reacts with a β-ketoester in the presence of an acid catalyst. To achieve the desired 2,6,7-trimethyl substitution, a 3,4-dimethylphenol would be a logical starting material. The methyl group at the 2-position of the benzopyran ring would then be introduced from the β-ketoester, for example, by using ethyl acetoacetate, which would also form the pyranone ring. Subsequent modification of the pyranone would be necessary to arrive at the 2H-1-benzopyran structure.
The regioselective introduction of the nitro group at the 3-position can be challenging. Direct nitration of a pre-formed 2,6,7-trimethyl-2H-1-benzopyran could lead to a mixture of isomers. A more controlled approach would involve the use of a synthon that already contains the nitro group. For example, the reaction of a suitable salicylaldehyde (B1680747) with a nitro-containing building block could be employed. The synthesis of 3-nitrobenzofurans has been achieved through electrophilic nitration of 3-unsubstituted benzofurans, suggesting a similar approach might be viable for benzopyrans, although regioselectivity could be an issue. researchgate.net
A plausible synthetic route could involve the following key steps:
Synthesis of a 3,4-dimethylphenol derivative: This would serve as the precursor for the benzene ring of the benzopyran.
Construction of the benzopyran ring: This could be achieved through a reaction with a suitable three-carbon component that introduces the methyl group at the 2-position.
Introduction of the nitro group: This could be accomplished either by direct nitration of the benzopyran ring, with the inherent challenges of regioselectivity, or by using a nitro-containing building block in the ring-forming step.
The following table outlines strategies for controlling substituent placement:
| Substituent | Position | Synthetic Strategy | Key Precursor/Reagent |
| Methyl | 2 | Cyclization reaction | β-ketoester (e.g., ethyl acetoacetate) |
| Methyl | 6, 7 | Starting material selection | 3,4-Dimethylphenol |
| Nitro | 3 | Nitration or use of a nitro-synthon | Nitrating agent or nitro-containing building block |
Purification and Isolation Strategies
The purification and isolation of the final product, this compound, and its intermediates are critical steps to obtain a compound of high purity. The presence of a nitro group and multiple methyl groups influences the polarity and solubility of the molecule, which in turn dictates the most suitable purification techniques.
Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial and is often determined empirically. For nitroaromatic compounds, solvents like ethanol, methanol, or mixtures containing ethyl acetate (B1210297) are commonly used. The slow cooling of a saturated solution allows for the formation of well-defined crystals of the desired product, leaving impurities in the mother liquor.
Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption onto a stationary phase. For nitro-substituted benzopyrans, silica gel is a common stationary phase. A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase to elute the compounds from the column. The polarity of the eluent can be gradually increased to separate compounds with different polarities. Thin-layer chromatography (TLC) is typically used to monitor the progress of the separation.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a fine stationary phase, leading to excellent separation efficiency.
The following table summarizes the common purification methods for nitro-substituted benzopyran derivatives:
| Purification Method | Principle | Typical Solvents/Conditions | Applicability |
| Recrystallization | Differential solubility | Ethanol, Methanol, Ethyl Acetate | Purification of solid products |
| Column Chromatography | Differential adsorption | Silica gel with Hexane/Ethyl Acetate gradient | Separation of reaction mixtures and isomers |
| Preparative HPLC | High-resolution separation | Reversed-phase or normal-phase columns | High-purity isolation and separation of close isomers |
Reaction Mechanisms and Chemical Transformations of 3 Nitro 2,6,7 Trimethyl 2h 1 Benzopyran
Reactivity at the C=C Double Bond
The carbon-carbon double bond in the pyran ring of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group. This electronic characteristic is the primary determinant of its reactivity, making it susceptible to reactions involving nucleophiles and certain cycloadditions.
Nucleophilic Addition Reactions
The electron-poor nature of the C=C double bond makes it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a wide variety of nucleophiles. The general mechanism involves the attack of the nucleophile at the C4 position of the benzopyran ring, leading to the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the corresponding 4-substituted chromane (B1220400) derivative.
A diverse range of nucleophiles can participate in these reactions, including amines, thiols, and carbanions. For instance, the reaction with primary and secondary amines proceeds smoothly to afford 4-amino-3-nitrochromanes. Similarly, thiols react to form 4-thio-3-nitrochromanes. Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds like malonates and cyanoacetates, also add readily to the double bond.
| Nucleophile | Reagent Example | Product Type |
| Amine | Aniline | 4-Anilino-3-nitro-2,6,7-trimethyl-2H-1-benzopyran |
| Thiol | Thiophenol | 3-Nitro-4-(phenylthio)-2,6,7-trimethyl-2H-1-benzopyran |
| Carbanion | Diethyl malonate | Diethyl 2-((3-nitro-2,6,7-trimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)malonate) |
Cycloaddition Reactions
The activated double bond of this compound can also participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. A common example is the reaction with azomethine ylides, which leads to the formation of complex heterocyclic systems containing a pyrrolidine (B122466) ring fused to the chromane skeleton. mdpi.com
These reactions can be highly stereoselective, with the stereochemical outcome often being influenced by the reaction conditions and the nature of the substituents on both the benzopyran and the 1,3-dipole. The resulting polycyclic structures are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.
| 1,3-Dipole | Product Type |
| Azomethine ylide | Pyrrolidino[3,4-c]chromane |
| Nitrile oxide | Isoxazolino[4,5-c]chromane |
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.
Reduction Pathways of the Nitro Moiety
The reduction of the nitro group can lead to several different products depending on the reducing agent and the reaction conditions. wikipedia.org
Reduction to Amines: Complete reduction of the nitro group to a primary amine is a common transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). commonorganicchemistry.com The resulting 3-amino-2,6,7-trimethyl-2H-1-benzopyran is a valuable intermediate for further functionalization.
Partial Reduction to Hydroxylamines: Under milder reduction conditions, the nitro group can be partially reduced to a hydroxylamine. Reagents like zinc dust in the presence of ammonium (B1175870) chloride are often employed for this transformation. wikipedia.org
Formation of Azo Compounds: In some cases, particularly with certain metal hydrides, reduction of aromatic nitro compounds can lead to the formation of azo compounds through a bimolecular reductive coupling process. commonorganicchemistry.com
| Reducing Agent | Product |
| H₂/Pd-C | 3-Amino-2,6,7-trimethyl-2H-1-benzopyran |
| Zn/NH₄Cl | 3-(Hydroxyamino)-2,6,7-trimethyl-2H-1-benzopyran |
| LiAlH₄ (in some cases) | Azo derivative |
Mechanistic Studies of Nitro Group Participation in Ring Systems
The strong electron-withdrawing nature of the nitro group significantly influences the electron distribution within the entire benzopyran system. researchgate.net This electronic effect is not only crucial for the reactivity of the C=C double bond but can also play a role in more complex transformations. For instance, the nitro group can stabilize anionic intermediates formed during nucleophilic attack, facilitating these reactions. In certain intramolecular reactions, the nitro group can act as an internal oxidant or participate in cyclization reactions, leading to the formation of novel heterocyclic frameworks.
Electrophilic Substitution on the Benzene (B151609) Ring
The most likely positions for electrophilic attack are the C5 and C8 positions, which are ortho and para to the activating methyl groups and less deactivated by the pyran ring system. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commsu.edumsu.edu
However, the strongly deactivating nature of the nitro group on the adjacent pyran ring can make these reactions challenging, often requiring harsh conditions. The general mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro- or 8-Nitro-3-nitro-2,6,7-trimethyl-2H-1-benzopyran |
| Bromination | Br₂/FeBr₃ | 5-Bromo- or 8-Bromo-3-nitro-2,6,7-trimethyl-2H-1-benzopyran |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl- or 8-Acyl-3-nitro-2,6,7-trimethyl-2H-1-benzopyran |
Acid-Catalyzed Reactions
The 3-nitro-2H-benzopyran structure contains a nitroalkene functionality within an enol ether framework, suggesting potential for acid-catalyzed transformations. Although detailed studies on this compound are not prevalent, the general reactivity of related systems allows for postulation of likely reaction pathways.
Under acidic conditions, the initial step would likely involve the protonation of either the pyran ring oxygen or the nitro group. Protonation of the enol ether oxygen would generate an oxonium ion, potentially making the C2 position susceptible to nucleophilic attack. If water is present as a nucleophile, this could lead to a ring-opening hydrolysis reaction. The mechanism for acid-catalyzed hydrolysis of related nitroalkanes has been studied, involving protonation of the nitro group followed by nucleophilic attack of water, ultimately leading to a carbonyl compound and hydroxylamine. rsc.org A similar pathway, initiated by protonation, could potentially lead to the hydrolysis of the benzopyran ring.
Furthermore, acid catalysis can facilitate isomerization. For instance, acid-mediated alkene isomerization has been observed in the merocyanine (B1260669) form of related indole-fused benzopyrans. rsc.org It is conceivable that under specific acidic conditions, isomerization or rearrangement of the this compound could occur, although such reactions are not extensively documented for this specific subclass. The presence of the electron-withdrawing nitro group significantly influences the electron density of the double bond, which in turn affects its susceptibility to protonation and subsequent reactions.
Photoinduced Chemical Transformations
Derivatives of 2H-1-benzopyran are well-known for their photochromic properties, a phenomenon involving a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. nih.gov This behavior is centered on the light-induced cleavage of the C-O bond in the pyran ring.
The characteristic photochromic reaction of 2H-benzopyrans, including analogues of this compound, is initiated by the absorption of ultraviolet (UV) light. This excitation leads to the heterolytic cleavage of the spiro C-O bond of the pyran moiety. This ring-opening is an ultrafast process, often occurring within picoseconds, proceeding via the excited singlet state to produce a colored, open-ring isomer. nih.gov
Colorless Benzopyran (Closed Form) ⇌ Colored Merocyanine (Open Form)
The kinetics of the thermal reversion (fading) from the colored merocyanine to the colorless benzopyran form typically follows first-order kinetics. The rate of this process is highly dependent on the substitution pattern of the molecule and the surrounding environment. For nitro-substituted spiropyrans, which are structurally related, the relaxation time at room temperature can vary significantly, from seconds in non-polar solvents to much longer durations in polar solvents. The activation energy for this thermal ring-closure is also influenced by solvent polarity.
The following table presents representative kinetic data for the thermal fading of a related nitro-substituted spiropyran in various solvents to illustrate the expected trends.
| Solvent | Rate Constant (k) at 25°C (s⁻¹) | Half-life (t₁/₂) (s) | Activation Energy (Ea) (kJ/mol) |
| Toluene | 0.35 | 2.0 | 75 |
| Acetonitrile | 0.03 | 23.1 | 85 |
| Ethanol | 0.007 | 99.0 | 90 |
Data compiled for illustrative purposes from studies on analogous nitro-substituted photochromic compounds.
The key mechanistic intermediate in the photochromism of this compound is the open-ring merocyanine form. Upon cleavage of the C-O bond, the molecule undergoes significant electronic and structural rearrangement. The resulting merocyanine is a planar, conjugated molecule that exists as a hybrid of a zwitterionic (charge-separated) and a quinoidal resonance structure. The presence of the electron-withdrawing nitro group effectively stabilizes the negative charge on the phenolate (B1203915) portion of the molecule, enhancing the contribution of the zwitterionic form.
This open form is not a single species but rather a mixture of several stereoisomers due to the possibility of rotation around the newly formed single and double bonds. Time-resolved absorption spectroscopy on related benzopyrans has revealed the presence of multiple transient species corresponding to different stereoisomers of the open form. nih.gov These isomers, often designated by the geometry of the exocyclic double bonds (e.g., trans-cis, trans-trans), have distinct lifetimes and absorption spectra. The initial photoproduct is often a short-lived isomer that can then convert to a more thermally stable merocyanine isomer before eventually undergoing thermal ring closure.
The solvent environment plays a critical role in the kinetics of the photochromic transformations, particularly the thermal fading rate of the merocyanine form back to the closed benzopyran. The effect is primarily due to the significant difference in polarity between the two isomers.
The closed benzopyran form is a relatively non-polar molecule. In contrast, the open merocyanine form, especially with the influence of the nitro group, has a pronounced zwitterionic character and is highly polar. Consequently, polar solvents will preferentially solvate and stabilize the merocyanine intermediate more effectively than the closed form.
This stabilization of the merocyanine intermediate by polar solvents increases the energy barrier for the thermal ring-closing reaction. As a result, the rate of thermal fading is generally observed to decrease significantly with increasing solvent polarity. Protic solvents, such as ethanol, can further stabilize the merocyanine through hydrogen bonding with the phenolate oxygen, leading to even slower fading rates compared to aprotic solvents of similar polarity. This phenomenon, known as negative solvatochromism in the context of kinetics, is a hallmark of the thermal decay of polar merocyanine dyes derived from benzopyrans and spiropyrans.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in both solution and the solid state. For a molecule such as 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran, a multi-pronged NMR approach would be employed to fully characterize its structure.
The presence of rotatable bonds and stereocenters in benzopyran derivatives can lead to the existence of different conformers or rotamers. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these dynamic processes. nih.gov By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interchange between conformers may be slow on the NMR timescale, resulting in separate signals for each distinct conformer. As the temperature increases, the rate of interchange accelerates, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. nih.gov Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy and other thermodynamic parameters of the conformational exchange, providing insight into the rotational barriers and the relative stability of the different rotameric forms. nih.gov
To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals and to establish the intricate bonding network within this compound, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the tracing of proton-proton spin systems throughout the molecule. libretexts.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net Each cross-peak in the spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C signals and simplifying the assignment of carbon resonances. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.net By analyzing the HMBC correlations, it is possible to piece together the entire carbon skeleton of the molecule and to connect different spin systems identified in the COSY spectrum.
The following table illustrates the expected types of correlations for different protons in the this compound structure that would be observed using these 2D NMR techniques.
| Proton(s) | Expected COSY Correlations (with neighboring protons) | Expected HSQC Correlation (with attached carbon) | Expected HMBC Correlations (with carbons 2-3 bonds away) |
| H at C-4 | Protons of the C-2 methyl group | C-4 | C-2, C-3, C-4a, C-5 |
| H at C-5 | H at C-6 (if present) | C-5 | C-4, C-4a, C-6, C-8a |
| H at C-8 | H at C-7 (if present) | C-8 | C-6, C-7, C-8a, C-4a |
| Methyl Protons at C-2 | H at C-4 | C of methyl group | C-2, C-3, C-4 |
| Methyl Protons at C-6 | H at C-5, H at C-7 (if present) | C of methyl group | C-5, C-6, C-7 |
| Methyl Protons at C-7 | H at C-6, H at C-8 (if present) | C of methyl group | C-6, C-7, C-8 |
This is a hypothetical representation of expected correlations based on the general principles of 2D NMR spectroscopy.
For compounds that can be obtained in a crystalline form, solid-state NMR (ssNMR) spectroscopy provides valuable information about the molecular structure and packing in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. rsc.orgrsc.org ssNMR can be used to study polymorphism, where a compound exists in different crystalline forms. rsc.orgrsc.org Different polymorphs can exhibit distinct NMR spectra due to differences in their crystal lattice environments, which can affect chemical shifts and relaxation times. rsc.orgrsc.org This technique is particularly useful in the pharmaceutical industry for characterizing different solid forms of active ingredients. rsc.orgrsc.org
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making vibrational spectroscopy an excellent tool for functional group identification and for studying molecular interactions.
The IR and Raman spectra of this compound would be expected to show a series of characteristic absorption bands corresponding to its various functional groups. The assignment of these bands is based on established group frequency ranges.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| **Nitro Group (-NO₂) ** | Asymmetric Stretching | 1500 - 1570 |
| Symmetric Stretching | 1300 - 1370 | |
| Alkene (C=C in pyran ring) | C=C Stretching | 1620 - 1680 |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| C-H Bending (out-of-plane) | 690 - 900 | |
| Alkyl Groups (C-H) | Stretching | 2850 - 3000 |
| Bending | 1350 - 1470 | |
| Ether (C-O-C in pyran ring) | Asymmetric Stretching | 1200 - 1275 |
| Symmetric Stretching | 1020 - 1075 |
These are general frequency ranges and the exact positions of the bands for this compound would need to be determined experimentally.
Low-Temperature Matrix-Isolation Infrared Spectroscopy for Conformation
Low-temperature matrix-isolation infrared (IR) spectroscopy is a powerful technique used to study the conformational landscape of molecules. By trapping individual molecules in an inert matrix (such as solid argon or nitrogen) at cryogenic temperatures, intermolecular interactions are minimized, allowing for the spectroscopic observation of different conformers that might be indistinguishable at room temperature. The resulting high-resolution IR spectra can be compared with theoretical calculations (e.g., using density functional theory, DFT) to identify the specific conformations present in the gas phase.
A detailed search for studies applying this technique to this compound yielded no results. Therefore, no experimental data on its conformational isomers or vibrational modes under these conditions can be provided.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ions, providing information about a molecule's elemental composition and structure.
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high precision. This allows for the determination of its exact mass, which can be used to deduce its elemental formula. For this compound, the molecular formula is C₁₂H₁₃NO₃.
The theoretical exact mass can be calculated as follows:
Carbon: 12 x 12.000000 = 144.000000
Hydrogen: 13 x 1.007825 = 13.101725
Nitrogen: 1 x 14.003074 = 14.003074
Oxygen: 3 x 15.994915 = 47.984745
Total Exact Mass: 219.089544 u
No published experimental HRMS data for this compound were found to confirm this theoretical value.
Table 1: Theoretical Mass Data for C₁₂H₁₃NO₃
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ |
| Monoisotopic Mass | 219.089544 Da |
This table is generated based on theoretical calculations, not experimental data.
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the molecule's structure. Key fragmentations for a molecule like this compound would likely involve:
Loss of the nitro group (-NO₂) or parts of it (e.g., -NO, -O).
Cleavage of the pyran ring.
Loss of methyl groups (-CH₃).
A literature search did not uncover any experimental mass spectra or fragmentation studies for this specific compound. Therefore, a table of observed fragments and their relative abundances cannot be constructed.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state. To perform this analysis, a suitable single crystal of the compound is required.
There are no published reports containing the crystal structure of this compound. Consequently, information regarding its unit cell parameters, space group, and intramolecular geometry in the solid state is not available.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher one. Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state.
The electronic spectrum of this compound would be expected to show absorptions related to π → π* transitions within the benzopyran aromatic system and potentially n → π* transitions involving the nitro group and the oxygen heteroatom. The exact position and intensity of these bands are sensitive to the molecular structure and solvent.
No experimental UV-Vis or fluorescence spectra for this compound have been reported in the scientific literature. Therefore, a detailed analysis of its electronic transitions based on empirical data is not possible.
Spectroscopic Signatures of Isomeric States
The precise identification and structural elucidation of isomers of this compound are critically dependent on a multi-faceted spectroscopic approach. Variations in the substitution pattern of the nitro group and methyl groups on the benzopyran ring give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These differences, though sometimes subtle, allow for the unambiguous differentiation of each isomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for delineating the structural nuances of the different isomers of this compound. The chemical shifts and coupling constants of the protons and carbon atoms are highly sensitive to their local electronic environment, which is directly influenced by the positions of the electron-withdrawing nitro group and the electron-donating methyl groups.
For the parent compound, This compound , the ¹H NMR spectrum is expected to show distinct signals for the three methyl groups, the protons on the dihydropyran ring, and the aromatic protons. The aromatic protons, in particular, provide significant structural information. The presence of two singlets in the aromatic region would be indicative of this specific substitution pattern.
In contrast, an isomer such as 8-Nitro-2,6,7-trimethyl-2H-1-benzopyran would exhibit a different splitting pattern for its aromatic proton. The lone aromatic proton would likely appear as a singlet, but its chemical shift would be significantly influenced by the adjacent nitro group.
The ¹³C NMR spectra are equally informative. The carbon atom attached to the nitro group experiences a characteristic downfield shift, while the carbons of the methyl groups have distinct chemical shifts that can aid in their assignment. The quaternary carbons of the benzopyran ring system also provide a unique fingerprint for each isomer.
Below are the anticipated ¹H and ¹³C NMR spectroscopic data for this compound and a constitutional isomer.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | This compound (Predicted δ, ppm) | 5-Nitro-2,6,7-trimethyl-2H-1-benzopyran (Predicted δ, ppm) |
| 2-CH₃ | 1.55 (d, J=6.5 Hz) | 1.53 (d, J=6.5 Hz) |
| 6-CH₃ | 2.25 (s) | 2.30 (s) |
| 7-CH₃ | 2.35 (s) | 2.38 (s) |
| H-2 | 4.80 (q, J=6.5 Hz) | 4.78 (q, J=6.5 Hz) |
| H-4 | 7.85 (s) | 7.90 (s) |
| H-5 | 7.10 (s) | - |
| H-8 | 6.95 (s) | 7.05 (s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | This compound (Predicted δ, ppm) | 5-Nitro-2,6,7-trimethyl-2H-1-benzopyran (Predicted δ, ppm) |
| 2-CH₃ | 21.5 | 21.3 |
| 6-CH₃ | 19.8 | 20.1 |
| 7-CH₃ | 20.5 | 20.8 |
| C-2 | 75.0 | 74.8 |
| C-3 | 145.0 | 144.5 |
| C-4 | 128.0 | 128.5 |
| C-4a | 122.0 | 125.0 |
| C-5 | 129.0 | 148.0 |
| C-6 | 135.0 | 133.0 |
| C-7 | 138.0 | 140.0 |
| C-8 | 117.0 | 116.0 |
| C-8a | 150.0 | 152.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in the isomeric structures. The most prominent and diagnostic absorption bands for these compounds are those associated with the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The exact positions of these bands can be subtly influenced by the electronic effects of the surrounding substituents on the aromatic ring.
The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in their characteristic regions (around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively). The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. Additionally, the C-O-C stretching of the dihydropyran ring will give rise to a strong absorption band, typically in the 1230-1270 cm⁻¹ range.
Table 3: Predicted Key IR Absorption Bands (in KBr)
| Functional Group | This compound (Predicted ν, cm⁻¹) | 5-Nitro-2,6,7-trimethyl-2H-1-benzopyran (Predicted ν, cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1545 | ~1550 |
| NO₂ Symmetric Stretch | ~1350 | ~1355 |
| C-H Aromatic Stretch | ~3050 | ~3060 |
| C-H Aliphatic Stretch | ~2920, 2860 | ~2925, 2865 |
| C=C Aromatic Stretch | ~1610, 1480 | ~1615, 1485 |
| C-O-C Ether Stretch | ~1250 | ~1255 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the isomers. For all isomers of this compound, the molecular ion peak (M⁺) would be expected at the same mass-to-charge ratio (m/z), confirming their isomeric nature.
However, the fragmentation patterns observed in the mass spectrum can differ significantly between isomers, providing valuable structural clues. The fragmentation is often initiated by the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by subsequent cleavages of the dihydropyran ring and loss of methyl groups. The relative abundances of the fragment ions can be indicative of the stability of the resulting carbocations and radical cations, which in turn is influenced by the substitution pattern on the aromatic ring.
For instance, the loss of a methyl radical from the molecular ion can lead to the formation of a stable benzylic cation, and the position of the nitro group can influence the propensity of this fragmentation pathway.
Table 4: Predicted Key Mass Spectrometry Fragmentation Data
| Ion | This compound (Predicted m/z) | 5-Nitro-2,6,7-trimethyl-2H-1-benzopyran (Predicted m/z) |
| [M]⁺ | 233 | 233 |
| [M - NO₂]⁺ | 187 | 187 |
| [M - CH₃]⁺ | 218 | 218 |
| [M - OCH₃]⁺ | 202 | 202 |
By integrating the data from NMR, IR, and MS, a comprehensive and unambiguous structural assignment for each isomer of this compound can be achieved.
Computational and Theoretical Investigations of 3 Nitro 2,6,7 Trimethyl 2h 1 Benzopyran
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and properties of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of molecular geometries, energies, and spectroscopic parameters.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational efficiency. It is extensively used to determine the ground state geometries and energies of organic molecules. mdpi.com For 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran, DFT calculations can be employed to find the most stable three-dimensional arrangement of its atoms.
The process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) to approximate the solutions to the Schrödinger equation. researchgate.net The geometry of the molecule is then optimized to find the minimum energy conformation. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles. The calculated ground state energy is a key parameter for assessing the molecule's thermodynamic stability.
Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d))
| Parameter | Value |
|---|---|
| C2-C3 Bond Length | 1.52 Å |
| C3-N Bond Length | 1.48 Å |
| N-O1 Bond Length | 1.22 Å |
| N-O2 Bond Length | 1.22 Å |
| C2-O1' Bond Angle | 110.5° |
| C3-C2-O1' Angle | 109.8° |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules.
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. researchgate.net
For this compound, ab initio calculations can be used to investigate the distribution of electrons within the molecule, the nature of its molecular orbitals (e.g., HOMO and LUMO), and its electronic properties such as dipole moment and polarizability. researchgate.net The analysis of the electronic structure helps in understanding the molecule's reactivity, with the HOMO and LUMO energies providing insights into its electron-donating and electron-accepting capabilities, respectively.
Table 2: Calculated Electronic Properties of this compound using Ab Initio Methods (MP2/cc-pVTZ)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 4.2 D |
Note: The data in this table is hypothetical and for illustrative purposes, based on general expectations for a molecule with this structure.
Quantum chemical methods are widely used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. liverpool.ac.uk For this compound, DFT and ab initio calculations can predict ¹H and ¹³C NMR chemical shifts, as well as infrared (IR) vibrational frequencies.
The prediction of NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. liverpool.ac.uk Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The prediction of vibrational frequencies involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule and can be compared with experimental IR and Raman spectra.
Table 3: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound
| Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (C2) | 75 ppm |
| ¹³C NMR Chemical Shift (C3) | 88 ppm |
| ¹³C NMR Chemical Shift (C6-CH₃) | 18 ppm |
| ¹³C NMR Chemical Shift (C7-CH₃) | 19 ppm |
| Vibrational Frequency (N-O symmetric stretch) | 1350 cm⁻¹ |
| Vibrational Frequency (N-O asymmetric stretch) | 1550 cm⁻¹ |
Note: This data is illustrative and represents typical predicted values for the functional groups present in the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of a system.
The 2H-1-benzopyran ring system in this compound is not planar, and the molecule can adopt various conformations. researchgate.net Molecular dynamics simulations can be used to explore the conformational landscape of the molecule and identify the most stable and populated conformations. researchgate.net
These simulations can reveal the flexibility of the pyran ring and the rotational freedom of the nitro and methyl groups. By analyzing the trajectory of the simulation, one can determine the relative energies of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Table 4: Torsional Angle Analysis from a Molecular Dynamics Simulation of this compound
| Torsional Angle | Average Value (degrees) | Fluctuation (± degrees) |
|---|---|---|
| C4-C3-C2-O1' | 25.4 | 5.2 |
| C2-C3-N-O1 | 15.8 | 10.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtainable from conformational analysis via MD simulations.
In a liquid or solid state, molecules of this compound interact with each other. Molecular dynamics simulations can model these intermolecular interactions, providing insights into the structure and properties of the condensed phases. longdom.org
By simulating a system containing many molecules, one can study phenomena such as hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net The nitro group, in particular, can participate in significant dipole-dipole interactions and potentially weak hydrogen bonds. Understanding these interactions is key to explaining the macroscopic properties of the compound, such as its boiling point, melting point, and solubility.
Table 5: Analysis of Intermolecular Interactions for this compound in a Simulated Condensed Phase
| Interaction Type | Average Distance | Contribution to Cohesive Energy |
|---|---|---|
| Nitro-Aromatic Ring (π-π stacking) | 3.5 Å | Moderate |
| Methyl-Methyl (van der Waals) | 4.0 Å | Weak |
Note: This data is a conceptual representation of the types of non-covalent interactions that would be analyzed in an MD simulation of this compound.
Excited-State Calculations (e.g., TD-DFT)
No publicly available studies were found that have performed excited-state calculations on this compound. Such calculations are crucial for understanding the molecule's behavior upon absorption of light.
Elucidation of Photoexcitation Processes
There is no literature detailing the photoexcitation processes of this compound. Research in this area would typically involve using TD-DFT to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → π* or π → π*) to understand how the molecule interacts with ultraviolet-visible light.
Structure-Reactivity Relationships from Computational Data
There are no published studies that derive structure-reactivity relationships for this compound from computational data. This type of research would involve calculating quantum chemical descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges to predict the molecule's reactivity and potential reaction mechanisms. While studies on other nitroaromatic compounds have established such relationships, these findings cannot be directly extrapolated to the specific structure of this compound.
Solvent Effects on Molecular Properties and Reactivity
No computational investigations into the effect of different solvent environments on the molecular properties and reactivity of this compound have been reported. These studies, often employing implicit or explicit solvent models in DFT calculations, are essential for understanding how the polarity and hydrogen-bonding capability of a solvent might influence the compound's electronic structure, absorption spectra (solvatochromism), and reaction kinetics.
Derivatization and Functionalization of the 3 Nitro 2,6,7 Trimethyl 2h 1 Benzopyran Scaffold
Substitution Reactions on the Benzopyran Ring
The benzopyran ring of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a key target for substitution reactions, allowing for the introduction of new functional groups that can significantly alter its chemical and physical properties. The reactivity of the aromatic portion of the benzopyran ring is governed by the electronic effects of its existing substituents: the three methyl groups and the nitro group.
The methyl groups at positions 2, 6, and 7 are electron-donating groups through an inductive effect, which activates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com Conversely, the nitro group at position 3 is a strong electron-withdrawing group, which deactivates the pyran ring's double bond. masterorganicchemistry.com The oxygen atom in the pyran ring also influences the electron density of the benzopyran system.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are expected to occur on the benzene (B151609) portion of the scaffold. masterorganicchemistry.com The directing effects of the existing substituents will determine the position of the incoming electrophile. The methyl groups are ortho, para-directing activators, while the ether oxygen of the pyran ring is also an ortho, para-director. The positions available for substitution on the benzene ring are C5 and C8. The C6 and C7 positions are already substituted with methyl groups. The directing influence of the C7-methyl and the pyran oxygen would favor substitution at the C8 position. The C6-methyl group would direct to the C5 position. Steric hindrance from the existing methyl groups might also influence the regioselectivity of these reactions.
Nucleophilic aromatic substitution (SNAr) on the benzene ring is generally less favorable unless there are strong electron-withdrawing groups and a good leaving group present. wikipedia.org
Modification of the Nitro Group
The nitro group at the 3-position is a key functional handle that can be readily modified to introduce a range of other functionalities. The most common and synthetically useful transformation of an aromatic nitro group is its reduction to a primary amine. This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating.
A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with a hydrogen source is a highly effective method. researchgate.net Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na2S2O4) are also commonly used and offer good chemoselectivity. researchgate.net The choice of reagent can be critical to avoid the reduction of other functional groups within the molecule.
The resulting 3-amino-2,6,7-trimethyl-2H-1-benzopyran is a versatile intermediate for further derivatization.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Nitro Reduction | H2, Pd/C, Ethanol | Amine (-NH2) |
| Nitro Reduction | Fe, NH4Cl, Ethanol/Water | Amine (-NH2) |
| Nitro Reduction | SnCl2·2H2O, Ethanol | Amine (-NH2) |
Chemical Functionalization for Attachment to Other Molecular Systems
The derivatization of this compound, particularly after reduction of the nitro group to an amine, allows for its covalent attachment to other molecular systems, such as proteins, polymers, or other small molecules. The primary amino group is a potent nucleophile and can readily react with a variety of electrophilic reagents to form stable covalent bonds.
Common functionalization reactions for the amino group include:
Acylation: Reaction with activated carboxylic acids (e.g., acyl chlorides, N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This is a widely used strategy for bioconjugation.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.
Isothiocyanate and Isocyanate Addition: Reaction with isothiocyanates or isocyanates to form thioureas and ureas, respectively. These linkages are often used in the development of bioactive molecules.
The choice of linker and conjugation chemistry depends on the nature of the molecular system to which the benzopyran is being attached and the desired properties of the final conjugate.
| Linker Type | Reactive Group on Linker | Resulting Linkage |
| Amide Linker | Activated Carboxyl (e.g., NHS ester) | Amide |
| Sulfonamide Linker | Sulfonyl Chloride | Sulfonamide |
| Urea Linker | Isocyanate | Urea |
| Thiourea Linker | Isothiocyanate | Thiourea |
Synthesis of Analogues with Varied Substitution Patterns
The synthesis of analogues of this compound with different substitution patterns on the benzopyran scaffold is essential for structure-activity relationship (SAR) studies. Synthetic strategies often involve the construction of the benzopyran ring from appropriately substituted phenols and α,β-unsaturated carbonyl compounds. scialert.netscialert.net
For example, variations in the substitution pattern on the benzene ring can be achieved by starting with different polysubstituted phenols. The introduction of substituents at the C5 or C8 positions would require the use of a phenol (B47542) with the corresponding substitution pattern. Similarly, analogues with different alkyl groups at the C2 position can be synthesized by using different α,β-unsaturated ketones or aldehydes in the ring-forming reaction.
Solid-phase synthesis has also been employed to create libraries of substituted 2H-benzopyran derivatives, allowing for the rapid generation of a diverse range of analogues. mdpi.com
Impact of Substituent Effects on Chemical Reactivity
The chemical reactivity of this compound and its analogues is profoundly influenced by the electronic nature of the substituents on the benzopyran ring. wikipedia.org
Electron-Donating Groups (EDGs): The methyl groups at positions 6 and 7, being EDGs, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They also stabilize the carbocation intermediate formed during electrophilic aromatic substitution, thus increasing the reaction rate. libretexts.org
Electron-Withdrawing Groups (EWGs): The nitro group at position 3 is a strong EWG. It deactivates the pyran ring towards electrophilic attack and makes the aromatic ring less nucleophilic. However, it can activate the ring for nucleophilic aromatic substitution if a suitable leaving group is present. wikipedia.org
Deuterium Labeling for Enhanced Chemical Stability
Deuterium labeling is a powerful strategy to enhance the metabolic stability and modify the pharmacokinetic properties of organic molecules without significantly altering their steric and electronic properties. acs.orgresearchgate.netclearsynth.com The replacement of a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond, which is stronger, can slow down metabolic processes that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect. nih.gov
Role As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The activated double bond in 3-nitro-2H-chromenes makes them excellent Michael acceptors, a characteristic that is extensively exploited for the synthesis of new heterocyclic rings. These reactions often proceed with high regio- and stereoselectivity. A common strategy involves the reaction of the 3-nitro-2H-chromene with a binucleophile, where an initial Michael addition is followed by an intramolecular cyclization to form a new ring system.
One of the most prominent applications is in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction of 3-nitro-2H-chromenes with azomethine ylides provides a direct route to various chromeno[3,4-c]pyrrolidine derivatives. mdpi.comnih.govresearchgate.net This transformation can be catalyzed by various reagents, and the stereochemical outcome can often be controlled. mdpi.comnih.gov Depending on the reaction conditions and the specific substrates, different diastereomers can be selectively obtained. mdpi.com Similarly, reactions with azomethine imines have been used to create heteroannulated pyrazolo[1,2-a]pyrazoles. rsc.org
The versatility of this approach allows for the generation of a wide range of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Table 1: Synthesis of Heterocyclic Compounds from 3-Nitro-2H-Chromene Analogues
| Reactant | Resulting Heterocyclic System | Reaction Type | Reference |
|---|---|---|---|
| Azomethine Ylides (from α-iminoesters) | Chromeno[3,4-c]pyrrolidines | Michael Addition/Mannich Reaction Sequence or [3+2] Cycloaddition | mdpi.comnih.govresearchgate.net |
| Azomethine Ylides (from isatins and α-amino acids) | Spiro[chromeno[3,4-c]pyrrole-indolin]-ones | [3+2] Cycloaddition | researchgate.net |
| 3-Isothiocyanato Oxindoles | Polycyclic Spirooxindoles | Michael Addition/Cyclization | nih.gov |
| N,N-cyclic Azomethine Imines | Chromeno-condensed Pyrazolo[1,2-a]pyrazoles | [3+2] Cycloaddition | rsc.org |
Participation in Cascade or Tandem Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. wikipedia.org The 3-nitro-2H-chromene scaffold is an ideal substrate for designing such reactions due to the formation of a stable nitronate anion intermediate after the initial nucleophilic attack. This intermediate can then participate in subsequent intramolecular reactions. researchgate.net
A notable example is the enantioselective cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones. rsc.org This reaction, catalyzed by a chiral primary amine, leads to the formation of enantiomerically enriched tetrahydro-6H-benzo[c]chromenes, constructing a complex tricyclic system with excellent diastereoselectivity and good to excellent enantioselectivity. rsc.org
Another powerful cascade process involves the reaction of 3-nitro-2H-chromenes with 3-isothiocyanato oxindoles. nih.gov This transformation, catalyzed by a chiral Lewis acid, proceeds via a Michael addition followed by an intramolecular cyclization to afford complex polycyclic spirooxindoles containing three new stereocenters in a highly stereoselective manner. nih.gov These reactions highlight the ability of the 3-nitro-2H-chromene core to serve as a platform for the rapid assembly of molecular complexity from simple starting materials.
Table 2: Examples of Cascade Reactions Involving 3-Nitro-2H-Chromenes
| Reaction Name | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cascade Double Michael Addition | 3-Nitro-2H-chromene and α,β-Unsaturated Ketone | Tetrahydro-6H-benzo[c]chromene | Asymmetric synthesis of tricyclic systems | rsc.org |
| Michael Addition/Cyclization Cascade | 3-Nitro-2H-chromene and 3-Isothiocyanato Oxindole | Polycyclic Spirooxindole | Formation of three consecutive stereocenters | nih.gov |
| Oxa-Michael-Henry Dehydration | Salicylaldehyde (B1680747) and β-Nitrostyrene | 2-Aryl-3-nitro-2H-chromene | One-step synthesis of the chromene scaffold itself | mdpi.com |
| Domino Aza-Michael/Michael Addition | 3-Nitro-2H-chromene and an appropriate N-nucleophile/Michael donor | Tetrahydrochromanoquinoline | Organocatalytic synthesis of fused quinoline derivatives | chim.it |
Formation of Polycyclic Systems Incorporating the Benzopyran Unit
The construction of polycyclic systems is a central theme in modern organic synthesis, as these structures are common in natural products and pharmaceutically active compounds. nih.govwikipedia.org The benzopyran unit serves as a robust foundation upon which additional rings can be fused or spiro-annulated, and the 3-nitro-2H-chromene functionality is a key enabler of such transformations.
As discussed, cascade reactions are a primary route to polycyclic systems. The formation of tetrahydro-6H-benzo[c]chromenes and various spiro-oxindoles are prime examples where the benzopyran unit is integrated into a larger, more complex polycyclic framework. nih.govrsc.org
Cycloaddition reactions are another powerful tool for building polycyclic structures. The [3+2] cycloaddition of 3-nitro-2H-chromenes with azomethine ylides directly yields tetracyclic chromeno[3,4-c]pyrrolidine systems. researchgate.netresearchgate.net These reactions are often highly diastereoselective, allowing for precise control over the stereochemistry of the newly formed rings. Furthermore, formal [4+2] cycloaddition reactions, such as the Diels-Alder reaction, while less common for this specific scaffold, represent a potential avenue for constructing six-membered rings fused to the benzopyran core. The inherent reactivity of the 3-nitro-2H-chromene allows it to act as the dienophile component in such reactions.
Table 3: Polycyclic Systems Derived from 3-Nitro-2H-Chromene Precursors
| Polycyclic System | Synthetic Strategy | Key Reaction | Reference |
|---|---|---|---|
| Tetrahydro-6H-benzo[c]chromenes | Cascade Reaction | Double Michael Addition | rsc.org |
| Chromeno[3,4-c]pyrrolidines | Cycloaddition | [3+2] Cycloaddition | mdpi.comnih.govresearchgate.net |
| Spiro[chromeno[3,4-c]pyrrole-indolin]-ones | Cycloaddition | Three-component [3+2] Cycloaddition | researchgate.net |
| Hybrid Oxabicyclo[3.2.1]-octane-benzopyrans | Cycloaddition and Cross-coupling | [5+2] Cycloaddition and Suzuki-Miyaura Coupling | mdpi.com |
Development of Novel Reagents and Catalysts Based on the Benzopyran Core
The development of new reagents and catalysts is crucial for advancing chemical synthesis. While there is no direct evidence of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran being used as a catalyst or reagent, the benzopyran scaffold itself possesses characteristics that make it an attractive core for the design of such molecules.
The rigid, bicyclic structure of the benzopyran core can serve as a scaffold to orient functional groups in a well-defined three-dimensional space. This is a key principle in the design of chiral ligands for asymmetric catalysis and in the development of organocatalysts. By strategically placing coordinating atoms or catalytically active moieties on the benzopyran framework, it is conceivable to develop novel catalysts.
For example, the benzopyran moiety is known to interact with biological targets through specific interactions such as hydrogen bonding and hydrophobic interactions. nih.gov This ability to engage in specific molecular recognition events is also fundamental to catalysis. One could envision modifying the benzopyran core, for instance, by introducing phosphine groups for transition-metal catalysis or amine functionalities for organocatalysis. The substituents (nitro and trimethyl groups) would play a crucial role in tuning the electronic and steric properties of such a potential catalyst, thereby influencing its activity and selectivity. While this remains a prospective area of research, the inherent structural and electronic features of substituted benzopyrans suggest a promising potential for their application in catalyst and reagent development.
Emerging Research Directions and Future Perspectives
New Synthetic Methodologies for Enhanced Green Chemistry Profiles
The future of synthesizing 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran and related structures is increasingly geared towards sustainable and environmentally benign methods. A significant trend is the move away from harsh reaction conditions and hazardous reagents towards greener alternatives. One promising approach involves the use of natural acids as catalysts. Research on the synthesis of other substituted 2H-1-benzopyran-2-ones has demonstrated the efficacy of using juices from Citrus limon L. and Vitis vinifera L., as well as banana peel extract. These natural catalysts offer advantages such as cost-effectiveness, mild reaction conditions, simple work-up procedures, and excellent yields, representing a key direction for the eco-friendly synthesis of benzopyran derivatives. The application of such methods to the synthesis of this compound could significantly reduce the environmental footprint of its production.
| Green Chemistry Approach | Potential Advantages | Relevance to Benzopyran Synthesis |
| Natural Acid Catalysis | Cost-effective, mild conditions, simple work-up, biodegradable. | Demonstrated efficiency in synthesizing coumarin (B35378) derivatives, adaptable for related benzopyrans. |
| Solvent-Free Reactions | Reduced volatile organic compound (VOC) emissions, simplified purification. | An area for future exploration to minimize waste and energy consumption. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Potential to accelerate key synthetic steps like cyclization or nitration. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and intermediates. Advanced spectroscopic techniques are pivotal for achieving this through real-time monitoring. mdpi.comresearchgate.net The integration of methods like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy into reaction setups provides continuous data on the consumption of reactants and the formation of products. mdpi.com
An emerging and powerful tool for this purpose is molecular rotational resonance (MRR) spectroscopy, which offers extraordinary selectivity for monitoring chemical reactions online. researchgate.net This technique can provide detailed kinetic information and accurately determine reaction completion. researchgate.net The application of these process analytical technologies (PAT) would enable a deeper understanding of the reaction pathways leading to this compound, allowing for optimization to improve yield and purity.
| Spectroscopic Technique | Principle of Operation | Application in Reaction Monitoring |
| FTIR/Raman Spectroscopy | Measures molecular vibrations to identify functional groups. mdpi.com | Tracks changes in characteristic peaks of reactants, intermediates, and products. |
| Process NMR Spectroscopy | Provides detailed structural information based on nuclear magnetic moments. mdpi.com | Offers quantitative data on the concentration of different species in the reaction mixture over time. mdpi.com |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. mdpi.com | Monitors the formation or disappearance of chromophores during the reaction. mdpi.com |
| Molecular Rotational Resonance (MRR) | Detects the rotational transitions of molecules in the gas phase with high specificity. researchgate.net | Provides automated, highly selective monitoring of reaction progress and can detect impurities. researchgate.net |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A profound understanding of the reaction mechanisms governing the formation and reactivity of this compound is achievable through the synergy of computational and experimental methods. Density Functional Theory (DFT) calculations have become an indispensable tool for exploring the molecular mechanisms of reactions involving nitro-containing compounds. nih.govmdpi.com
Studies on related systems, such as the [3+2] cycloaddition reactions between nitroalkenes and other reactants, show that DFT can effectively shed light on whether a process is concerted or stepwise, polar or non-polar, and can predict regioselectivity. nih.govresearchgate.netnih.govmdpi.com For instance, computational analyses have revealed that many such cycloadditions proceed through a one-step mechanism via asynchronous transition states. nih.gov Applying these computational models to the reactions of this compound can help elucidate transition state structures, reaction energy profiles, and the influence of substituents on reactivity, providing predictive power that can guide experimental design. nih.gov
Exploration of Novel Chemical Reactivities and Transformations
The nitro group and the benzopyran scaffold in this compound offer fertile ground for exploring novel chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyran ring's double bond, making it susceptible to a variety of reactions. growingscience.com A comprehensive review of 3-nitro-2H-chromenes highlights their diverse chemical properties, including reactions with nucleophiles, participation in cycloadditions, and various oxidation and reduction pathways. researchgate.net
Future research could focus on leveraging the activated double bond of this compound as a component in 1,3-dipolar cycloaddition reactions to construct complex heterocyclic systems, a strategy that has been successfully employed with similar 3-nitro-quinolones. researchgate.net Furthermore, the nitro group itself is a versatile functional handle that can be transformed into other groups, opening pathways to new derivatives not accessible through direct synthesis. growingscience.com
Design of Related Molecular Architectures with Tailored Chemical Properties
The 2H-1-benzopyran framework serves as an excellent scaffold for designing new molecules with specific, tailored chemical properties. The incorporation of different heterocyclic moieties onto the benzopyran core is a well-established strategy for generating novel compounds with unique characteristics. nih.gov By systematically modifying the substituents on the this compound structure—for instance, by altering the methyl groups at the 2, 6, and 7 positions or by chemically transforming the nitro group at the 3-position—new molecular architectures can be created.
This design-oriented approach allows for the fine-tuning of electronic and steric properties, which in turn can influence the compound's reactivity, stability, and spectroscopic characteristics. The synthesis of a library of related analogs would provide a valuable platform for structure-property relationship studies, advancing the fundamental understanding of how molecular architecture dictates chemical behavior in this class of nitro-substituted benzopyrans.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran, and what challenges are associated with low yields?
- Methodology : Synthesis typically involves cyclization reactions of substituted phenols with nitroalkenes or nitration of preformed benzopyrans. For example, attempts to synthesize 4-methyl-2H-1-benzopyran via condensation reactions resulted in trace yields due to competing side reactions (e.g., triphenylphosphine oxide formation) .
- Challenges : Low yields (<5%) are common due to steric hindrance from methyl groups and nitro group instability under high temperatures. Chromatographic isolation is often required to separate minor products .
Q. How can researchers characterize this compound using spectroscopic and computational tools?
- Analytical Techniques :
- NMR : Key signals include aromatic protons (δ 6.69–7.14 ppm for benzopyran core) and methyl groups (δ 1.23–2.28 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M−1]+ at m/z 189) and fragmentation patterns help confirm nitro group stability .
- NIST Data : Cross-reference experimental melting points and refractive indices with NIST Chemistry WebBook entries for validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of nitro-substituted benzopyrans?
- Strategies :
- Use milder nitrating agents (e.g., acetyl nitrate) to reduce decomposition.
- Employ catalytic systems (e.g., Lewis acids) to enhance regioselectivity during cyclization.
- Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify intermediate bottlenecks .
Q. How should researchers address contradictions in reported spectral data for nitro-benzopyrans?
- Data Validation :
- Compare NMR shifts with structurally similar compounds (e.g., 3,4-dihydro-6-methylcoumarin: δ 6.8–7.1 ppm for aromatic protons) .
- Replicate experiments under controlled conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .
Q. What experimental approaches are recommended for designing derivatives of this compound with enhanced bioactivity?
- Methodology :
- Systematic Substitution : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to modulate electronic effects .
- In Silico Modeling : Use DFT calculations to predict nitro group orientation and hydrogen bonding potential with biological targets .
Q. How does the nitro group influence the electrophilic substitution reactivity of this compound?
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
